molecular formula C7H15NO2S B12984703 (1-(Isopropylsulfonyl)cyclopropyl)methanamine

(1-(Isopropylsulfonyl)cyclopropyl)methanamine

Cat. No.: B12984703
M. Wt: 177.27 g/mol
InChI Key: CNCPDPPBDZBLEV-UHFFFAOYSA-N
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Description

(1-(Isopropylsulfonyl)cyclopropyl)methanamine: is an organic compound characterized by a cyclopropyl ring attached to a methanamine group, with an isopropylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Isopropylsulfonyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation, where an isopropylsulfonyl chloride reacts with the cyclopropyl ring in the presence of a base.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-(Isopropylsulfonyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines.

Scientific Research Applications

(1-(Isopropylsulfonyl)cyclopropyl)methanamine has a range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Isopropylsulfonyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Methylsulfonyl)cyclopropyl)methanamine
  • (1-(Ethylsulfonyl)cyclopropyl)methanamine
  • (1-(Propylsulfonyl)cyclopropyl)methanamine

Uniqueness

(1-(Isopropylsulfonyl)cyclopropyl)methanamine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1-propan-2-ylsulfonylcyclopropyl)methanamine

InChI

InChI=1S/C7H15NO2S/c1-6(2)11(9,10)7(5-8)3-4-7/h6H,3-5,8H2,1-2H3

InChI Key

CNCPDPPBDZBLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1(CC1)CN

Origin of Product

United States

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